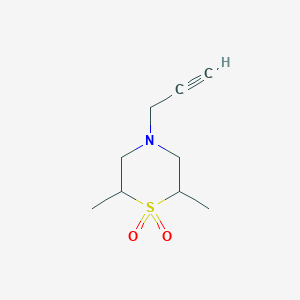
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl and propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of thiomorpholine with 2-bromo-3-butyn-2-ol under basic conditions, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure but lacks the sulfone group.
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine: Similar but without the dione functionality.
Uniqueness
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the sulfone and dione functionalities, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C9H15NO2S |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO2S/c1-4-5-10-6-8(2)13(11,12)9(3)7-10/h1,8-9H,5-7H2,2-3H3 |
Clave InChI |
KTXJMNOTOXRSSN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(S1(=O)=O)C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


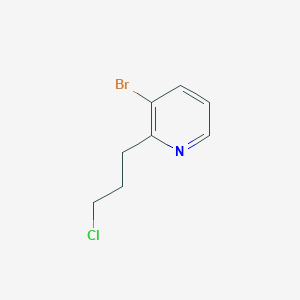
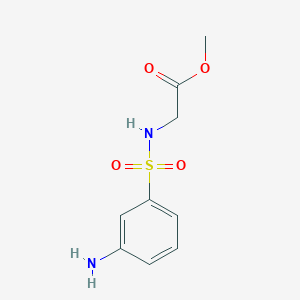
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
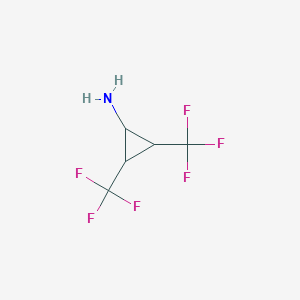
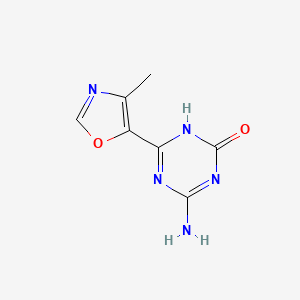
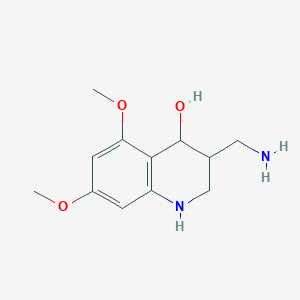
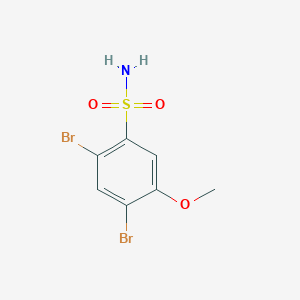


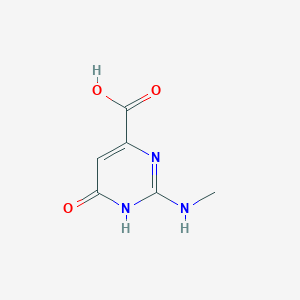



![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
